1-Cyclopentyl-N-methylpyrrolidin-3-amine
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Overview
Description
1-Cyclopentyl-N-methylpyrrolidin-3-amine is a chemical compound characterized by a pyrrolidine ring substituted with a cyclopentyl group and a methylamine group. This compound is part of the broader class of pyrrolidine derivatives, which are known for their diverse biological activities and applications in medicinal chemistry .
Preparation Methods
The synthesis of 1-Cyclopentyl-N-methylpyrrolidin-3-amine typically involves the following steps:
Methylation: The addition of a methylamine group to the nitrogen atom of the pyrrolidine ring.
The specific reaction conditions and reagents used can vary, but common methods include:
Reductive Amination: This involves the reaction of cyclopentanone with pyrrolidine in the presence of a reducing agent such as sodium borohydride.
N-Alkylation: This involves the reaction of pyrrolidine with methylamine under basic conditions.
Chemical Reactions Analysis
1-Cyclopentyl-N-methylpyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of secondary amines.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as alkyl halides or acyl chlorides.
Scientific Research Applications
1-Cyclopentyl-N-methylpyrrolidin-3-amine has several applications in scientific research, including:
Medicinal Chemistry: It is used as a scaffold for the development of novel therapeutic agents due to its ability to interact with various biological targets.
Biological Studies: It serves as a tool compound for studying the function of pyrrolidine-containing molecules in biological systems.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-Cyclopentyl-N-methylpyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring can engage in hydrogen bonding and hydrophobic interactions, which are crucial for its biological activity. The cyclopentyl and methylamine groups contribute to the compound’s binding affinity and selectivity towards its targets .
Comparison with Similar Compounds
1-Cyclopentyl-N-methylpyrrolidin-3-amine can be compared with other pyrrolidine derivatives, such as:
1-Cyclopentylpyrrolidin-3-amine: Lacks the methylamine group, which may result in different biological activity and selectivity.
N-Methylpyrrolidin-3-amine: Lacks the cyclopentyl group, which may affect its hydrophobic interactions and overall activity.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance of hydrophobic and hydrophilic properties, enhancing its potential as a versatile scaffold in drug discovery .
Properties
CAS No. |
503067-84-3 |
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Molecular Formula |
C10H20N2 |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
1-cyclopentyl-N-methylpyrrolidin-3-amine |
InChI |
InChI=1S/C10H20N2/c1-11-9-6-7-12(8-9)10-4-2-3-5-10/h9-11H,2-8H2,1H3 |
InChI Key |
SHAULALTEOZQIV-UHFFFAOYSA-N |
Canonical SMILES |
CNC1CCN(C1)C2CCCC2 |
Origin of Product |
United States |
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